Cas no 4667-59-8 (3-(PIPERIDIN-1-YL)PROPANE-1-THIOL)

3-(Piperidin-1-yl)propane-1-thiol is a sulfur-containing organic compound featuring a piperidine moiety linked to a propylthiol group. This structure imparts reactivity as a nucleophile or ligand, making it useful in organic synthesis and coordination chemistry. The thiol group enables thiol-ene click chemistry or metal complexation, while the piperidine ring contributes to basicity and steric influence. Its balanced polarity allows solubility in both organic and aqueous phases, facilitating diverse applications. The compound is particularly valuable in pharmaceutical intermediates, material science, and catalyst design due to its dual functional groups. Proper handling is advised due to potential thiol-related volatility and odor. Storage under inert conditions is recommended to prevent oxidation.
3-(PIPERIDIN-1-YL)PROPANE-1-THIOL structure
4667-59-8 structure
Product Name:3-(PIPERIDIN-1-YL)PROPANE-1-THIOL
CAS No:4667-59-8
MF:C8H17NS
MW:159.292280912399
CID:3991509
Update Time:2025-10-05

3-(PIPERIDIN-1-YL)PROPANE-1-THIOL Chemical and Physical Properties

Names and Identifiers

    • 1-Piperidinepropanethiol
    • 3-(PIPERIDIN-1-YL)PROPANE-1-THIOL
    • Inchi: 1S/C8H17NS/c10-8-4-7-9-5-2-1-3-6-9/h10H,1-8H2
    • InChI Key: KRTGGWTUBIWIHD-UHFFFAOYSA-N
    • SMILES: N1(CCCS)CCCCC1

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Additional information on 3-(PIPERIDIN-1-YL)PROPANE-1-THIOL

3-(Piperidin-1-yl)propane-1-thiol (CAS No. 4667-59-8): A Versatile Chemical Building Block

3-(Piperidin-1-yl)propane-1-thiol (CAS No. 4667-59-8) is a sulfur-containing organic compound that has gained significant attention in recent years due to its unique chemical properties and wide range of applications. This compound, also known as piperidinyl propanethiol, features a piperidine ring linked to a propane chain terminating in a thiol group, making it a valuable intermediate in organic synthesis and pharmaceutical research.

The molecular structure of 3-(piperidin-1-yl)propane-1-thiol combines the basicity of the piperidine nitrogen with the nucleophilicity of the thiol group, creating a versatile building block for various chemical transformations. Researchers have particularly focused on its potential in developing pharmaceutical intermediates, where its unique properties enable the creation of complex molecular architectures. The compound's thiol-piperidine hybrid structure has shown promise in medicinal chemistry applications, though all such uses must comply with strict regulatory guidelines.

Recent scientific literature highlights the growing interest in sulfur-containing piperidine derivatives like 4667-59-8. These compounds are being investigated for their potential in various research areas, including materials science and chemical biology. The thiol group's ability to form stable bonds with metals makes 3-(piperidin-1-yl)propane-1-thiol particularly interesting for surface modification studies and nanotechnology applications.

From a synthetic chemistry perspective, piperidinyl propanethiol offers several advantages. Its dual functional groups allow for selective modifications at either the nitrogen or sulfur centers, enabling the creation of diverse molecular structures. This characteristic has made it popular in combinatorial chemistry approaches, where researchers seek to rapidly generate molecular diversity for screening purposes.

The commercial availability of 3-(piperidin-1-yl)propane-1-thiol (CAS 4667-59-8) has increased significantly in recent years to meet growing research demand. Suppliers typically offer this compound in various purity grades, with analytical data including NMR and mass spectra to ensure quality. Proper handling requires standard laboratory safety protocols, including adequate ventilation and personal protective equipment.

Environmental considerations for piperidine-thiol compounds have become increasingly important in chemical research. The scientific community has developed improved synthetic routes to 3-(piperidin-1-yl)propane-1-thiol that minimize waste generation and energy consumption, aligning with green chemistry principles. These advancements have made the compound more accessible while reducing its environmental footprint.

Analytical characterization of 4667-59-8 typically involves techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. These methods confirm the compound's identity and purity, which are crucial for research applications. The distinctive spectral features of 3-(piperidin-1-yl)propane-1-thiol, particularly in proton NMR, make it readily identifiable in complex mixtures.

In material science applications, the thiol functionality of piperidinyl propanethiol has shown particular utility. Researchers have explored its use in surface modification and self-assembled monolayers, where the compound's molecular structure can influence material properties at the nanoscale. These applications demonstrate the compound's versatility beyond traditional organic synthesis.

The stability profile of 3-(piperidin-1-yl)propane-1-thiol has been well-characterized in scientific literature. Proper storage conditions typically involve protection from light and moisture, with many researchers preferring inert atmosphere storage for long-term preservation. These handling protocols ensure the compound maintains its chemical integrity for research purposes.

Future research directions for CAS 4667-59-8 may include exploration of its potential in catalytic systems and further development of its derivatives. The compound's unique structural features continue to inspire innovative applications across multiple scientific disciplines, making it a subject of ongoing investigation in academic and industrial laboratories worldwide.

As interest in specialty chemicals grows, compounds like 3-(piperidin-1-yl)propane-1-thiol are becoming increasingly important tools for researchers. Its balanced combination of reactivity and stability, along with its versatile functional groups, ensures it will remain relevant in various chemical research fields for years to come.

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